methyl 5-hydroxy-1-(oxan-2-yl)-1H-indazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-hydroxy-1-(oxan-2-yl)-1H-indazole-3-carboxylate is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a hydroxy group, an oxan-2-yl substituent, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-hydroxy-1-(oxan-2-yl)-1H-indazole-3-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, starting from a substituted benzene derivative, the synthesis may proceed through nitration, reduction, and cyclization steps to form the indazole core
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-hydroxy-1-(oxan-2-yl)-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the indazole ring can be substituted with different functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated indazole derivatives.
Scientific Research Applications
Methyl 5-hydroxy-1-(oxan-2-yl)-1H-indazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of methyl 5-hydroxy-1-(oxan-2-yl)-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The hydroxy and carboxylate groups can form hydrogen bonds with biological macromolecules, influencing their activity. The oxan-2-yl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Methyl 5-hydroxy-1H-indazole-3-carboxylate: Lacks the oxan-2-yl group, which may affect its solubility and biological activity.
Methyl 1-(oxan-2-yl)-1H-indazole-3-carboxylate: Lacks the hydroxy group, potentially altering its reactivity and interaction with biological targets.
5-Hydroxy-1-(oxan-2-yl)-1H-indazole-3-carboxylic acid: The carboxylic acid form, which may have different solubility and reactivity compared to the ester form.
Uniqueness: Methyl 5-hydroxy-1-(oxan-2-yl)-1H-indazole-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of the oxan-2-yl group distinguishes it from other indazole derivatives, potentially enhancing its biological activity and solubility.
Properties
CAS No. |
2408973-88-4 |
---|---|
Molecular Formula |
C14H16N2O4 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
methyl 5-hydroxy-1-(oxan-2-yl)indazole-3-carboxylate |
InChI |
InChI=1S/C14H16N2O4/c1-19-14(18)13-10-8-9(17)5-6-11(10)16(15-13)12-4-2-3-7-20-12/h5-6,8,12,17H,2-4,7H2,1H3 |
InChI Key |
PDSUSFAEDBRZAB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C2=C1C=C(C=C2)O)C3CCCCO3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.